N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16137729
Molecular Formula: C24H22ClN5O2S
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22ClN5O2S |
|---|---|
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H22ClN5O2S/c1-3-32-20-10-8-19(9-11-20)30-23(17-5-4-12-26-14-17)28-29-24(30)33-15-22(31)27-21-13-18(25)7-6-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,31) |
| Standard InChI Key | LFPDUZDRHRUXOE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CN=CC=C4 |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, reflects its intricate structure (Fig. 1):
-
Triazole core: A 1,2,4-triazole ring substituted at positions 4 and 5 with 4-ethoxyphenyl and pyridin-3-yl groups, respectively.
-
Sulfanyl-acetamide linker: A thioether bridge (-S-) connects the triazole to an acetamide group.
-
Aromatic substituents: A 5-chloro-2-methylphenyl group and a pyridin-3-yl ring enhance lipophilicity and hydrogen-bonding capacity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H22ClN5O2S | |
| Molecular Weight | 480.12558 ([M+H]+) | |
| SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C(=CC=C3)Cl)C)C4=CN=CC=C4 | |
| Predicted CCS (Ų, [M+H]+) | 213.6 |
The collision cross-section (CCS) of 213.6 Ų ([M+H]+) indicates a moderately compact conformation, likely facilitating membrane permeability . The ethoxyphenyl group at position 4 of the triazole introduces steric bulk, which may influence target binding kinetics.
Synthesis and Characterization
Synthetic Pathways
While no explicit protocol exists for this compound, synthesis likely follows established routes for triazole derivatives (Fig. 2):
-
Triazole formation: Cyclocondensation of thiosemicarbazides with carboxylic acids under acidic conditions.
-
Sulfanyl linkage: Nucleophilic substitution between a triazole-thiol intermediate and chloroacetamide derivatives.
-
Functionalization: Introduction of the 4-ethoxyphenyl and pyridin-3-yl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Critical parameters include:
-
Temperature: 80–120°C for cyclization steps.
-
Catalysts: Palladium catalysts for cross-coupling reactions.
-
Purification: Column chromatography or recrystallization to achieve >95% purity.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole cyclization | HCl (cat.), ethanol, reflux | 65–75 |
| Sulfanyl incorporation | K2CO3, DMF, 80°C | 70–80 |
| Aryl functionalization | Pd(PPh3)4, Na2CO3, dioxane, 100°C | 50–60 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s logP (estimated at 3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The ethoxy group enhances metabolic stability compared to methoxy analogs, reducing oxidative demethylation risks.
Spectroscopic Signatures
-
IR: Peaks at 1680 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O of ethoxy), and 690 cm⁻¹ (C-S).
-
NMR:
-
1H NMR (DMSO-d6): δ 8.7 (pyridine-H), 7.8 (triazole-H), 4.1 (OCH2CH3), 2.3 (CH3).
-
13C NMR: 165 ppm (C=O), 155 ppm (triazole-C), 140 ppm (pyridine-C).
-
Hypothesized Biological Activities
Anticancer Mechanisms
-
Topoisomerase II inhibition: Intercalation into DNA via the planar triazole-pyridine system.
-
Apoptosis induction: Activation of caspase-3/7 pathways through reactive oxygen species (ROS) generation.
Table 3: Predicted IC50 Values (μM)
| Target | IC50 (Predicted) | Confidence |
|---|---|---|
| CYP51 (C. albicans) | 0.8–1.2 | High |
| Topoisomerase IIα | 2.5–3.5 | Moderate |
Future Directions and Challenges
Research Priorities
-
In vitro screening: Evaluate antifungal/anticancer activity against reference strains (e.g., C. albicans, MCF-7).
-
ADMET profiling: Assess bioavailability, CYP450 interactions, and hepatotoxicity.
-
Structural optimization: Modify the ethoxy group to tune metabolic stability.
Synthetic Challenges
-
Regioselectivity: Avoiding isomer formation during triazole synthesis.
-
Scale-up: Transitioning from milligram to gram-scale synthesis while maintaining yield.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume